molecular formula C12H14N2O2S B3077266 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid CAS No. 104509-08-2

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Cat. No.: B3077266
CAS No.: 104509-08-2
M. Wt: 250.32 g/mol
InChI Key: GFGCQEDWLTXSCR-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a benzimidazole derivative featuring a thioether (-S-) linkage between the heterocyclic core and a propionic acid moiety. The sulfanyl group introduces polarity, which may improve solubility compared to analogous compounds with direct carbon linkages .

Properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-6-4-9-10(5-7(6)2)14-12(13-9)17-8(3)11(15)16/h4-5,8H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCQEDWLTXSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves the reaction of 5,6-dimethyl-1H-benzoimidazole with a suitable propionic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The propionic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine are typical reagents for esterification or amidation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Esters or amides of the propionic acid moiety.

Scientific Research Applications

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfur atom may also play a role in binding to metal ions or forming disulfide bonds, further influencing its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

CAS 173737-04-7: 3-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic Acid

This compound shares the 5,6-dimethylbenzimidazole core with the target molecule but lacks the sulfanyl bridge. Instead, the propanoic acid is directly attached to the benzimidazole ring. Key differences include:

Property 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid CAS 173737-04-7
Linkage Thioether (-S-) Direct C-C bond
Acidic Strength Higher acidity due to electron-withdrawing sulfanyl group Moderate acidity (propanoic acid alone)
Solubility Likely enhanced in polar solvents due to -S- group Lower polarity; reduced aqueous solubility
Synthetic Route May involve nucleophilic substitution (e.g., thiol addition) Typically synthesized via direct alkylation

The sulfanyl group in the target compound could improve binding to metal ions or biological targets compared to CAS 173737-04-7, though experimental validation is needed .

Ketoprofen (2-(3-Benzoylphenyl)propionic Acid)

Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), shares the propionic acid functional group but replaces the benzimidazole core with a benzophenone moiety. Key contrasts:

Property This compound Ketoprofen
Core Structure Benzimidazole with -S- linkage Benzophenone (aryl ketone)
Pharmacological Target Unknown (potential antimicrobial or enzyme inhibition) Cyclooxygenase (COX-1/COX-2) inhibition
Bioavailability Likely lower due to higher molecular weight High (well-absorbed orally)
Synthetic Complexity Requires multi-step benzimidazole synthesis Industrially optimized, single-step processes

Ketoprofen’s clinical success highlights the importance of the propionic acid group in anti-inflammatory activity, but the benzimidazole-sulfanyl structure in the target compound suggests divergent applications, possibly in niche therapeutic or catalytic contexts .

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzoimidazol-2-yl)butanoic Acid (Compound 3)

This compound, described by Yuan and Zhu (2020), features a benzimidazole core with an amino-alkyl side chain and a butanoic acid terminus. Differences include:

Property Target Compound Compound 3 (Yuan & Zhu, 2020)
Side Chain Sulfanyl-propionic acid Amino-alkyl butanoic acid
Functionality Acidic, potential metal coordination Amphoteric (amine and carboxylic acid)
Application Undocumented; speculative (e.g., chelating agents) Likely designed for drug delivery or catalysis

The target compound’s sulfanyl group may confer unique redox or coordination properties absent in Compound 3 .

Biological Activity

2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 250.32 g/mol. The compound features a benzoimidazole ring and a sulfanyl group, which are known to interact with various biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The compound's structure allows for interactions with enzymes and receptors, which can modulate their activity. This modulation is crucial for the compound's potential therapeutic effects. The specific substitution pattern on the benzoimidazole ring enhances its binding affinity and selectivity towards biological targets.

Property Value
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
StructureChemical Structure

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Compounds similar to this structure have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anticancer Properties : The benzoimidazole core is often associated with anticancer activity, potentially through mechanisms that involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. Interaction studies have demonstrated that it can influence the function of various enzymes and receptors, which is essential for understanding its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A study showed that similar benzoimidazole derivatives inhibited the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases .
  • Anticancer Activity Evaluation : Research has indicated that compounds with a benzoimidazole scaffold exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzoimidazole core followed by the introduction of the sulfanyl and propionic acid moieties. This synthetic pathway is crucial for ensuring the purity and efficacy of the final product.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acidC11H12N2O2SContains a methyl group instead of dimethyl substitutions
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acidC12H14N2O2Similar structure but different substitution pattern
2-(1-Ethylbenzimidazol-2-yl)sulfanylacetic acidC11H12N2O2SFeatures an ethyl group instead of dimethyl groups

Q & A

Q. What are the key considerations for synthesizing 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid with high purity?

  • Methodological Answer : Synthesis requires careful optimization of reaction parameters, including pH control (e.g., acetic acid for neutralization ), solvent selection, and stepwise purification. For example, sodium acetate buffer systems (pH 4.6) combined with methanol in mobile phases can enhance chromatographic separation during purity validation . Statistical Design of Experiments (DoE) approaches, such as factorial designs, are recommended to minimize trial-and-error steps and identify critical variables (e.g., temperature, stoichiometry) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy. Cross-reference spectral data with PubChem derivatives (e.g., analogous benzimidazole-thioether compounds) to confirm functional groups like the sulfanyl and propionic acid moieties . For chromatographic validation, employ sodium 1-octanesulfonate-based buffer systems to improve peak resolution in HPLC analyses .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard identification, including handling guidelines for irritants (e.g., acetic acid during pH adjustment ). Use fume hoods for synthesis steps involving volatile reagents. Emergency measures should include eyewash stations and neutralization protocols for accidental exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path search algorithms to predict intermediates and transition states. ICReDD’s methodology demonstrates that coupling computational workflows with experimental validation reduces development time by 40–60% . For example, simulate the sulfanyl group’s nucleophilic reactivity to prioritize viable synthetic routes.

Q. What experimental strategies resolve contradictions in activity data across benzimidazole derivatives?

  • Methodological Answer : Apply multivariate statistical analysis to isolate confounding variables (e.g., substituent electronic effects, steric hindrance). Use PubChem bioactivity datasets to correlate structural features (e.g., 5,6-dimethyl substitution) with target interactions . If discrepancies persist, conduct isothermal titration calorimetry (ITC) to validate binding affinities under controlled thermodynamic conditions.

Q. How can membrane separation technologies improve purification efficiency for this compound?

  • Methodological Answer : Explore nanofiltration or reverse osmosis membranes tailored for small organic acids. CRDC subclass RDF2050104 highlights membrane pore-size optimization (e.g., 200–500 Da cutoff) to retain unreacted precursors while permitting passage of the target compound . Pair with diafiltration to enhance yield and minimize solvent waste.

Key Notes for Experimental Design

  • DoE Applications : Use fractional factorial designs to screen variables like temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (6–24 hrs) .
  • Contradiction Analysis : Cross-validate conflicting bioactivity data via orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
Reactant of Route 2
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2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

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